molecular formula C17H21NO2S B185066 N-benzyl-4-tert-butylbenzenesulfonamide CAS No. 321704-15-8

N-benzyl-4-tert-butylbenzenesulfonamide

Cat. No. B185066
CAS RN: 321704-15-8
M. Wt: 303.4 g/mol
InChI Key: YMBHVQLKTGIYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-tert-butylbenzenesulfonamide, also known as NBBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBBS is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H21NO2S.

Scientific Research Applications

N-benzyl-4-tert-butylbenzenesulfonamide has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-benzyl-4-tert-butylbenzenesulfonamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. In material science, N-benzyl-4-tert-butylbenzenesulfonamide has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-benzyl-4-tert-butylbenzenesulfonamide has been used as a protecting group for amines.

Mechanism of Action

The mechanism of action of N-benzyl-4-tert-butylbenzenesulfonamide is not fully understood. However, it has been suggested that N-benzyl-4-tert-butylbenzenesulfonamide may act as a histone deacetylase inhibitor, which could potentially lead to the inhibition of cancer cell growth. Additionally, N-benzyl-4-tert-butylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which could be useful in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
N-benzyl-4-tert-butylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-4-tert-butylbenzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-4-tert-butylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, N-benzyl-4-tert-butylbenzenesulfonamide has been shown to have neuroprotective effects against ischemic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-tert-butylbenzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-benzyl-4-tert-butylbenzenesulfonamide is soluble in organic solvents, which makes it easy to handle and use in various experiments. However, one limitation of using N-benzyl-4-tert-butylbenzenesulfonamide is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-benzyl-4-tert-butylbenzenesulfonamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-4-tert-butylbenzenesulfonamide and its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-benzyl-4-tert-butylbenzenesulfonamide involves the reaction between benzylamine and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.

properties

CAS RN

321704-15-8

Product Name

N-benzyl-4-tert-butylbenzenesulfonamide

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-benzyl-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-17(2,3)15-9-11-16(12-10-15)21(19,20)18-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3

InChI Key

YMBHVQLKTGIYNB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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